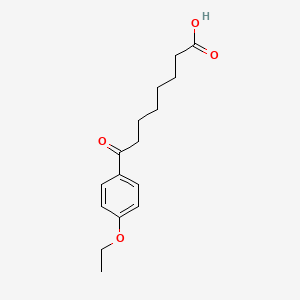

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Description

Properties

IUPAC Name |

8-(4-ethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-14-11-9-13(10-12-14)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAGLYGPTOYQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645440 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-71-4 | |

| Record name | 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(4-Ethoxyphenyl)-8-oxooctanoic Acid

This guide provides a comprehensive technical overview of the synthetic pathway for 8-(4-ethoxyphenyl)-8-oxooctanoic acid, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights for successful synthesis.

Introduction

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is an aromatic keto-acid characterized by a C8 aliphatic chain linking a carboxylic acid and a 4-ethoxyphenyl ketone. This bifunctional molecular architecture makes it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds. The presence of the ketone and carboxylic acid moieties allows for a wide range of subsequent chemical modifications.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable route to 8-(4-ethoxyphenyl)-8-oxooctanoic acid is through the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a derivative of suberic acid (octanedioic acid).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[2][3][4][5]

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst.[2] In this synthesis, suberic anhydride or a mono-acyl halide of suberic acid can serve as the acylating agent. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of the anhydride (or the halide of the acyl halide), facilitating the formation of the resonance-stabilized acylium ion.

The electron-rich phenetole ring then acts as a nucleophile, attacking the acylium ion. The ethoxy group of phenetole is an activating, ortho, para-directing group. Due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product. A subsequent workup quenches the catalyst and liberates the final keto-acid. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivating, which prevents polysubstitution reactions.[2][4]

Experimental Protocol: Synthesis via Suberic Anhydride

This protocol outlines the synthesis of 8-(4-ethoxyphenyl)-8-oxooctanoic acid from phenetole and suberic anhydride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Phenetole | 122.17 | ≥99% | Sigma-Aldrich |

| Suberic Anhydride | 156.18 | ≥97% | TCI Chemicals |

| Aluminum Chloride (anhydrous) | 133.34 | ≥99.9% | Acros Organics |

| Dichloromethane (DCM, anhydrous) | 84.93 | ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (concentrated) | 36.46 | 37% | J.T. Baker |

| Ethyl Acetate | 88.11 | ACS Grade | VWR |

| Brine (saturated NaCl solution) | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | 142.04 | ACS Grade | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: Anhydrous dichloromethane (200 mL) and anhydrous aluminum chloride (32.0 g, 0.24 mol) are added to the flask. The suspension is cooled to 0 °C in an ice bath.

-

Acylating Agent Addition: Suberic anhydride (31.2 g, 0.20 mol) is added portion-wise to the stirred suspension while maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes to allow for complex formation.

-

Nucleophile Addition: A solution of phenetole (24.4 g, 0.20 mol) in anhydrous dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.

-

Reaction Quenching: The reaction mixture is slowly poured into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.

-

Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 150 mL) and brine (1 x 150 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a mixture of ethanol and water to afford 8-(4-ethoxyphenyl)-8-oxooctanoic acid as a white to off-white crystalline solid.

Quantitative Data Summary

| Reactant/Product | Moles (mol) | Mass (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Phenetole | 0.20 | 24.4 | - | - | - |

| Suberic Anhydride | 0.20 | 31.2 | - | - | - |

| Aluminum Chloride | 0.24 | 32.0 | - | - | - |

| 8-(4-ethoxyphenyl)-8-oxooctanoic acid | - | - | 55.6 | 47.3 | 85 |

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 8-(4-ethoxyphenyl)-8-oxooctanoic acid.

Caption: Overall synthetic scheme for 8-(4-ethoxyphenyl)-8-oxooctanoic acid.

Alternative Considerations: Reduction of the Keto Group

While the target molecule is the keto-acid, it is worth noting that the ketone functionality can be reduced to a methylene group (-CH₂-) to yield 8-(4-ethoxyphenyl)octanoic acid. This is often achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[6][7][8][9][10][11][12][13][14] The choice between these methods depends on the substrate's sensitivity to acidic or basic conditions.[13] The Clemmensen reduction is suitable for base-sensitive compounds, while the Wolff-Kishner reduction is preferred for acid-sensitive molecules.[8][13]

Conclusion

The synthesis of 8-(4-ethoxyphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation is a robust and efficient method. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a research or development setting.

References

- CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google P

- CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google P

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations - Chemistry Skool. [Link]

-

Synthesis of 8-aminooctanoic acid from oleic acid. - ResearchGate. [Link]

- US6916947B2 - Method of producing amino carboxylic acids - Google P

-

8-(4-ETHOXYPHENYL)-8-OXOOCTANOIC ACID [898791-71-4] | Chemsigma. [Link]

- Method of preparation of 8-hydroxyoctanoic acid - P

- WO2015003988A1 - Process for preparing 8-aryloctanoic acids - Google P

-

Friedel-Crafts Reactions - Chemistry LibreTexts. [Link]

- DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google P

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. [Link]

-

Clemmensen reduction - Wikipedia. [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

- US2680751A - Preparation of cyclic anhydrides of aromatic dicarboxylic acids - Google P

-

Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation - Organic Chemistry Portal. [Link]

-

Wolff–Kishner reduction - Wikipedia. [Link]

-

Clemmensen Reduction - Chemistry LibreTexts. [Link]

-

(PDF) The Clemmensen Reduction - ResearchGate. [Link]

-

Wolff Kishner Reduction Mechanism - YouTube. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

CLEMMENSEN REDUCTION - SlideShare. [Link]

-

Tricyclic aromatic ketones by cycliacylation of carboxylic acid derivatives of indan, tetralin, and benzosuberane - Canadian Journal of Chemistry. [Link]

-

Synthesis of 1,4-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

-

Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction . [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

physicochemical properties of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-(4-Ethoxyphenyl)-8-oxooctanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 898791-71-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes theoretical predictions derived from the molecule's distinct structural features with detailed, field-proven experimental protocols for empirical validation. As a Senior Application Scientist, the focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data. We will explore the compound's identity, its anticipated solubility profile, acidity, and lipophilicity, and provide step-by-step methodologies for their determination.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent physicochemical analysis. 8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone.

-

IUPAC Name: 8-(4-ethoxyphenyl)-8-oxooctanoic acid

-

CAS Number: 898791-71-4[1]

-

Molecular Formula: C₁₆H₂₂O₄[1]

-

Molecular Weight: 294.34 g/mol (Calculated)

The structure combines several key functional groups that dictate its properties:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of hydrogen bonding (both donor and acceptor) and deprotonation to form a carboxylate salt.

-

Long Alkyl Chain (-(CH₂)₆-): A non-polar, hydrophobic segment that contributes to lipophilicity.

-

Aromatic Phenyl Ring: A non-polar, hydrophobic moiety.

-

Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.

-

Ether (-O-CH₂CH₃): A moderately polar group.

The interplay between the hydrophilic carboxylic acid head and the predominantly hydrophobic tail suggests a nuanced solubility profile, characteristic of an amphipathic molecule.

Predicted Physicochemical Properties: A Summary

While specific experimental data for this compound is not extensively published, we can predict its properties based on its structure and data from analogous compounds. These predictions serve as benchmarks for experimental verification.

| Property | Predicted Value / Profile | Significance in Research & Development |

| Melting Point | Solid at room temperature; likely a crystalline solid with a sharp melting point when pure. | A key indicator of purity; a broad melting range suggests impurities[2]. |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Not a primary characterization parameter due to thermal instability. |

| Aqueous Solubility | Very low in neutral water. Expected to increase significantly in alkaline solutions (pH > pKa). | Crucial for developing aqueous formulations and understanding biological behavior[3]. |

| Organic Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF) and moderately soluble in less polar solvents (e.g., Dichloromethane). | Essential for selecting appropriate solvents for synthesis, purification, and analysis. |

| pKa | Estimated ~4.5 - 5.0 (for the carboxylic acid). | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding[4]. |

| LogP (Octanol/Water) | Moderately high, indicating significant lipophilicity. | Predicts partitioning behavior in biological systems and chromatographic retention. |

In-Depth Analysis and Experimental Causality

The Solubility Profile: A Tale of Two Ends

The "like dissolves like" principle is central to understanding this molecule's behavior[3]. Its amphipathic nature—possessing both a polar, hydrophilic head (the carboxylic acid) and a large, non-polar, lipophilic tail (the ethoxyphenyl-heptanoyl chain)—dictates its solubility.

-

Inert Solvents (e.g., Hexane): The large non-polar region suggests some affinity, but the highly polar carboxylic acid group, which prefers to self-associate via hydrogen bonding, will likely limit solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are effective at solvating the polar ketone and ether groups and can disrupt the hydrogen bonding of the carboxylic acid, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule. Good solubility is expected.

-

Aqueous Solvents:

-

Neutral Water (pH ~7): The molecule will be predominantly in its neutral, protonated form. The large hydrophobic tail will dominate, leading to very poor water solubility.

-

Acidic Solution (pH < 2): Solubility will remain very low.

-

Basic Solution (pH > 7): As the pH increases above the pKa, the carboxylic acid deprotonates to form the highly polar carboxylate anion (-COO⁻). This ionic group dramatically increases the molecule's polarity, making it soluble in aqueous bases like 5% NaOH or 5% NaHCO₃[5]. This property is invaluable for extraction and purification.

-

Self-Validating Experimental Protocols

The following protocols are designed to provide reliable, reproducible data for the key physicochemical properties.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive measure of purity. A pure crystalline solid will have a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range[6]. This method uses a digital apparatus for precision and safety.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus[7].

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (~10-15 °C/min) to find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid[8].

-

Validation: The melting range is T₁-T₂. Repeat the measurement at least twice. Consistent results validate the finding.

Protocol: Qualitative Solubility Assessment

Causality: This protocol systematically tests the compound's solubility based on the principle of acid-base chemistry and polarity, allowing for its classification[5]. A compound is considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.

Methodology:

-

Setup: Aliquot ~25 mg of the compound into five separate small, labeled test tubes.

-

Test 1: Deionized Water: Add 0.75 mL of deionized water to the first tube. Shake vigorously for 30 seconds. Observe. If insoluble, proceed.

-

Test 2: 5% Aqueous NaOH: To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition[5]. Observe for dissolution. The formation of the sodium salt should render it soluble.

-

Test 3: 5% Aqueous NaHCO₃: Repeat the process with 5% NaHCO₃ solution. Solubility in this weak base indicates a relatively strong acid (pKa < ~6).

-

Test 4: 5% Aqueous HCl: To the fourth tube, add 0.75 mL of 5% HCl. As an acidic compound, it is expected to be insoluble. This acts as a negative control.

-

Test 5: Organic Solvent (Ethanol): To the final tube, add 0.75 mL of ethanol. Vigorous shaking should result in complete dissolution.

-

Data Interpretation: Record results as "Soluble," "Partially Soluble," or "Insoluble" for each solvent. This profile provides strong evidence of the compound's functional groups.

Protocol: pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms of the molecule are present in equal concentrations. This method determines the pKa by monitoring the pH of a solution of the acid as a standardized base is added. The midpoint of the titration curve's buffer region corresponds to the pKa.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol/water) to ensure solubility throughout the titration.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00) and place the electrode in the sample solution.

-

Titration: Use a burette to add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination: Identify the equivalence point (the point of steepest inflection). Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH at the half-equivalence point is equal to the pKa of the compound.

-

Validation: Perform the titration in triplicate to ensure the pKa value is reproducible.

Conclusion

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is an amphipathic molecule whose physicochemical behavior is dominated by the acidic carboxylic acid group and the large, lipophilic organic backbone. Its low predicted aqueous solubility can be readily overcome by conversion to its carboxylate salt in alkaline solutions, a critical property for purification and potential formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the melting point, solubility profile, and pKa, generating the essential data needed for applications ranging from synthetic chemistry to drug discovery.

References

-

Chemsrc. 8-ethoxy-8-oxo-octanoic acid | CAS#:68171-34-6. Available from: [Link]

-

Chemsigma. 8-(4-ETHOXYPHENYL)-8-OXOOCTANOIC ACID [898791-71-4]. Available from: [Link]

-

Wellington Laboratories. CLM-8005-A-1.2 - Perfluoro-n-octanoic acid (PFOA) (¹³C₈, 99%) 50 µg/mL in MeOH w/4 molar equivalents NaOH. Available from: [Link]

-

American Elements. 8-Oxooctanoic acid | CAS 929-48-6. Available from: [Link]

-

PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879. Available from: [Link]

-

PubChem. 8-(1-Aminoethoxy)-8-oxooctanoic acid | C10H19NO4 | CID 174546984. Available from: [Link]

-

PubChem. 7-Oxooctanoic acid | C8H14O3 | CID 26464. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Available from: [Link]

-

Unknown. experiment (1) determination of melting points. Available from: [Link]

-

NIH. Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

- Google Patents. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Unknown. Solubility of Organic Compounds. Available from: [Link]

-

The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. Available from: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

-

PrepChem.com. Synthesis of octanoic acid. Available from: [Link]

-

Unknown. Experiment 1: Melting-point Determinations. Available from: [Link]

-

mzCloud. 8 4 Sulfophenyl octanoic acid. Available from: [Link]

-

Patent 0379982. Method of preparation of 8-hydroxyoctanoic acid. Available from: [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Unknown. Melting point determination. Available from: [Link]

-

Master Organic Chemistry. How To Use a pKa Table. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

Sources

- 1. 8-(4-ETHOXYPHENYL)-8-OXOOCTANOIC ACID [898791-71-4] | Chemsigma [chemsigma.com]

- 2. athabascau.ca [athabascau.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to 8-(4-Ethoxyphenyl)-8-oxooctanoic Acid

CAS Number: 898791-71-4 Molecular Formula: C₁₆H₂₂O₄ Molecular Weight: 278.34 g/mol

Introduction

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a bifunctional organic molecule characterized by a long-chain carboxylic acid and an aromatic ketone. This unique structure, combining a hydrophilic carboxylic acid terminus with a lipophilic ethoxyphenyl ketone moiety, makes it a compound of significant interest in synthetic organic chemistry and drug discovery. Its potential utility lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecular architectures. Such keto-acid structures are valuable building blocks in the preparation of various heterocyclic compounds and can be precursors to pharmacologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis via Friedel-Crafts acylation, and a discussion of its potential applications for researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid is presented in the table below. These properties are critical for its handling, purification, and application in various synthetic protocols.

| Property | Value | Source |

| CAS Number | 898791-71-4 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₄ | [1][2] |

| Molecular Weight | 278.3435 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis of 8-(4-Ethoxyphenyl)-8-oxooctanoic Acid

The most logical and established synthetic route to 8-(4-ethoxyphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with a derivative of suberic acid (octanedioic acid).[4][5] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.[4] The ethoxy group of phenetole is an activating, ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Reaction Scheme

The overall reaction involves the acylation of phenetole with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by hydrolysis.

Sources

- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 2. Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2015003988A1 - Process for preparing 8-aryloctanoic acids - Google Patents [patents.google.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure Elucidation of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a logical, field-proven workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. Each step is rationalized, providing the causality behind experimental choices and demonstrating a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure. This guide is grounded in authoritative references and presents data in a clear, accessible format, including detailed experimental protocols and visual diagrams to facilitate understanding and replication.

Introduction and Strategic Overview

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development, ensuring purity, predicting reactivity, and informing biological activity. The target of this guide, 8-(4-Ethoxyphenyl)-8-oxooctanoic acid (Molecular Formula: C₁₆H₂₂O₄), presents a fascinating array of structural features for analysis: a para-substituted aromatic ring, an ether linkage, a ketone, a long aliphatic chain, and a terminal carboxylic acid.

Our strategy for elucidation is not a linear application of techniques but an integrated, deductive process. We will begin with mass spectrometry to confirm the molecular weight and elemental composition. Subsequently, infrared spectroscopy will provide initial confirmation of key functional groups. The core of the elucidation will then be accomplished through a multi-tiered NMR analysis, starting with ¹H and ¹³C NMR to map the proton and carbon frameworks, and then employing 2D NMR techniques (COSY, HSQC, HMBC) to piece together the molecular puzzle by establishing connectivity.

Caption: A logical workflow for the structure elucidation of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid.

Mass Spectrometry: The Molecular Blueprint

Rationale: High-resolution mass spectrometry (HRMS) is the first-line technique to determine the exact mass of the molecule and, from that, its elemental composition. This is a critical first step that validates the molecular formula and provides the foundation for all subsequent analyses.[1]

Expected Data

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₂O₄ |

| Monoisotopic Mass | 278.1518 g/mol |

| Observed [M+H]⁺ | ~279.1591 m/z |

| Observed [M+Na]⁺ | ~301.1410 m/z |

Fragmentation Analysis

Electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule will yield characteristic fragments. The fragmentation pattern provides initial clues about the molecule's substructures. Aromatic ketones, for instance, often cleave at the C-C bond adjacent to the carbonyl group.[2][3]

Key Predicted Fragments:

-

Acylium ion (m/z 135): Resulting from the cleavage of the bond between the carbonyl carbon and the aliphatic chain, yielding the stable [CH₃CH₂O-C₆H₄-CO]⁺ fragment. This is a strong indicator of the ethoxybenzoyl moiety.

-

Loss of the ethoxy group (m/z 233): Fragmentation of the ether bond can lead to the loss of a C₂H₅O radical.

-

Tropylium-like ion (m/z 107): Further fragmentation of the aromatic portion.

-

Fragments from the aliphatic chain: A series of peaks separated by 14 Da (CH₂) resulting from the fragmentation of the octanoic acid chain.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically preferred for this compound to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Mass Analyzer Settings:

-

Mass Range: 50-500 m/z

-

Resolution: >60,000 FWHM

-

Calibration: Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical values for C₁₆H₂₂O₄.

Infrared Spectroscopy: Functional Group Fingerprinting

Rationale: Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies.[4][5][6]

Expected Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often overlapping C-H stretches |

| Aliphatic C-H | C-H stretch | 2950-2850 | Sharp peaks |

| Aromatic C-H | C-H stretch | 3100-3000 | Weaker, sharp peaks |

| Ketone | C=O stretch | 1680-1660 | Strong, sharp. Lower frequency due to conjugation with the aromatic ring. |

| Carboxylic Acid | C=O stretch | 1720-1700 | Strong, sharp. |

| Aromatic C=C | C=C stretch | 1600-1450 | Multiple sharp bands of varying intensity |

| Ether | C-O stretch | 1250-1200 (aryl-alkyl) | Strong, sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, integration, and multiplicity in ¹H NMR, and the chemical shifts in ¹³C NMR, we can identify all unique proton and carbon environments. 2D NMR techniques then allow us to connect these individual pieces into the final molecular structure.[7][8][9][10][11]

¹H NMR Spectroscopy: Proton Environments

Expected Chemical Shifts, Multiplicities, and Integrations:

| Proton(s) | Environment | Expected δ (ppm) | Multiplicity | Integration |

| H-a | -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H |

| H-b | -O-CH₂-CH₃ | ~4.1 | Quartet (q) | 2H |

| H-c, H-c' | Aromatic (ortho to -OCH₂CH₃) | ~6.9 | Doublet (d) | 2H |

| H-d, H-d' | Aromatic (ortho to -C=O) | ~7.9 | Doublet (d) | 2H |

| H-2 | -CH₂-COOH | ~2.3 | Triplet (t) | 2H |

| H-3 to H-6 | Aliphatic Chain | ~1.3-1.7 | Multiplets (m) | 8H |

| H-7 | -CH₂-C=O | ~3.0 | Triplet (t) | 2H |

| -COOH | Carboxylic Acid | >10 (often broad) | Singlet (s) | 1H |

Note: The aromatic protons H-c/c' and H-d/d' will appear as doublets due to para-substitution, exhibiting coupling only to their ortho neighbors.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Chemical Shifts:

| Carbon(s) | Environment | Expected δ (ppm) |

| C-1 | -COOH | ~175-180 |

| C-2 to C-7 | Aliphatic Chain | ~25-40 |

| C-8 | -C=O | ~198-202 (deshielded by aromatic ring) |

| C-1' | Aromatic (ipso to -C=O) | ~130 |

| C-2', C-6' | Aromatic (ortho to -C=O) | ~128-130 |

| C-3', C-5' | Aromatic (ortho to -OCH₂CH₃) | ~114 |

| C-4' | Aromatic (ipso to -OCH₂CH₃) | ~163 |

| -O-CH₂- | Ether Methylene | ~63 |

| -CH₃ | Ether Methyl | ~15 |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (1-bond C-H correlation).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting fragments of the molecule.[10][12]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GCMS Section 6.11.3 [people.whitman.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 8-(4-ethoxyphenyl)-8-oxooctanoic acid. The proposed strategy employs a tiered, multi-faceted approach, commencing with broad in vitro cytotoxicity and target-based profiling, and progressing to more complex cell-based secondary assays. The core of this document is a series of detailed, field-proven protocols designed to be self-validating through the inclusion of rigorous controls. Methodologies for cytotoxicity assessment, peroxisome proliferator-activated receptor (PPAR) activation, and anti-inflammatory potential are presented. Furthermore, this guide introduces advanced techniques such as the Cellular Thermal Shift Assay (CETSA) for definitive target engagement verification. All experimental choices are rationalized to provide a clear understanding of the underlying scientific principles, ensuring both technical accuracy and logical experimental progression for researchers in drug discovery and development.

Introduction and Rationale

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a small molecule characterized by an ethoxyphenyl ketone moiety linked to a C8 carboxylic acid chain. The presence of the keto acid functional group is significant, as keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1][2] The lipophilic ethoxyphenyl group and the flexible octanoic acid chain suggest potential interactions with nuclear receptors or enzymes involved in lipid metabolism and inflammatory signaling. Given these structural features, a systematic screening approach is warranted to elucidate its pharmacological potential. This guide outlines a logical, tiered screening cascade designed to efficiently identify and validate the biological activities of this compound.

Postulated Biological Targets and Screening Strategy

The structure of 8-(4-ethoxyphenyl)-8-oxooctanoic acid bears resemblance to ligands of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are key regulators of lipid metabolism and inflammation.[3][4] The long-chain carboxylic acid is a feature common to many endogenous and synthetic PPAR agonists.[3] Therefore, a primary focus of this screening guide will be on evaluating the compound's activity as a PPAR agonist. Additionally, given the role of PPARs and related pathways in inflammation, we will explore its potential anti-inflammatory properties.[5]

Our screening strategy is designed as a funnel, starting with broad assays to ensure compound viability and progressing to more specific, hypothesis-driven assays.

Screening Cascade Workflow

Caption: A tiered workflow for screening 8-(4-ethoxyphenyl)-8-oxooctanoic acid.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed to answer two fundamental questions: 1) Is the compound cytotoxic? and 2) Does it interact with our primary hypothesized target?

General Cytotoxicity Assessment

It is crucial to first determine the concentration range at which the compound exhibits toxicity to cells. This ensures that any observed biological activity in subsequent assays is not merely a consequence of cell death. We will utilize the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.

Protocol 3.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a human liver cancer cell line (e.g., HepG2, which has high expression of PPARs[5]) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of 8-(4-ethoxyphenyl)-8-oxooctanoic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

Primary Target Screening: PPAR Agonist Activity

To investigate if the compound can activate PPARs, a reporter gene assay is the gold standard. This assay measures the transcriptional activity of PPARs in response to ligand binding.[5]

Protocol 3.2: PPARγ Luciferase Reporter Gene Assay

-

Cell Transfection: Co-transfect HEK293T cells with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well.[5]

-

Compound Treatment: Treat the cells with non-toxic concentrations of 8-(4-ethoxyphenyl)-8-oxooctanoic acid (determined from the MTT assay). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot a dose-response curve to determine the EC50 (50% effective concentration).

Tier 2: Secondary and Mechanistic Assays

If the compound shows promising activity in the primary screens (i.e., it is a PPAR agonist at non-toxic concentrations), the next tier of experiments aims to confirm this activity and explore its functional consequences.

Anti-Inflammatory Potential Assessment

PPARγ agonists are known to have anti-inflammatory effects. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to produce nitric oxide (NO).

Protocol 4.1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 8-(4-ethoxyphenyl)-8-oxooctanoic acid for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours to induce NO production. Include wells with untreated cells, cells treated with LPS alone, and cells treated with LPS and a known inhibitor (e.g., L-NAME) as controls.

-

NO Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC50 (50% inhibitory concentration).

Target Engagement Verification

To definitively prove that the compound binds to its intended target (e.g., PPARγ) within the complex environment of a cell, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[6][7][8] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][10]

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact HepG2 cells with either the vehicle (DMSO) or a saturating concentration of 8-(4-ethoxyphenyl)-8-oxooctanoic acid for 1 hour at 37°C.

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for PPARγ.

-

Data Analysis: Quantify the band intensities for PPARγ at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.[9]

CETSA Workflow Diagram

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Data Summary and Interpretation

All quantitative data should be collated into tables for clear comparison and interpretation. The results will guide the decision-making process for the compound's future development.

Table 1: Summary of Hypothetical Screening Results

| Assay Type | Endpoint | Result (Hypothetical) | Interpretation |

| Cytotoxicity (MTT) | CC50 in HepG2 cells | > 100 µM | Compound is non-toxic at concentrations relevant for biological assays. |

| PPARγ Reporter Assay | EC50 | 5.2 µM | Compound is a moderately potent agonist of the PPARγ receptor. |

| NO Inhibition Assay | IC50 in RAW 264.7 cells | 12.5 µM | Compound exhibits anti-inflammatory activity, consistent with PPARγ agonism. |

| CETSA | Thermal Shift (ΔTm) | + 4.5 °C | Confirms direct binding and stabilization of PPARγ in a cellular context. |

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial biological characterization of 8-(4-ethoxyphenyl)-8-oxooctanoic acid. The proposed tiered approach ensures an efficient use of resources, starting with broad assessments and progressing to definitive, mechanistic studies. Positive results from this screening cascade, particularly the confirmation of target engagement via CETSA, would provide a strong rationale for advancing the compound into more complex studies. Future directions would include selectivity profiling against other PPAR isoforms (PPARα and PPARβ/δ), in vivo efficacy studies in animal models of metabolic disease or inflammation, and pharmacokinetic/pharmacodynamic (PK/PD) profiling.

References

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

PubMed. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (n.d.). Computational screening of novel thiamine-catalyzed decarboxylation reactions of 2-keto acids. Retrieved from [Link]

-

PubMed. (2013). In vitro effect of peroxisome proliferator activated receptor (PPAR) ligands on prostaglandin E2 synthesis and secretion by porcine endometrium during the estrous cycle and early pregnancy. Retrieved from [Link]

-

Organic Letters. (2026). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Retrieved from [Link]

-

PMC - NIH. (n.d.). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Retrieved from [Link]

-

PubMed. (2014). Novel pathways and products from 2-keto acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Retrieved from [Link]

-

ResearchGate. (2025). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways. Retrieved from [Link]

Sources

- 1. Novel pathways and products from 2-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Talk Between Signaling and Transcriptional Networks Regulating Thermogenesis—Insights into Canonical and Non-Canonical Regulatory Pathways | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CETSA [cetsa.org]

An Investigator's Guide to Elucidating the Therapeutic Targets of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid

Abstract

This technical guide outlines a comprehensive, hypothesis-driven research framework for the identification and validation of potential therapeutic targets for the novel compound, 8-(4-Ethoxyphenyl)-8-oxooctanoic acid. Given its structural characteristics as a medium-chain fatty acid derivative with an aromatic ethoxyphenyl head group, this molecule presents a compelling case for interaction with key regulators of metabolism, inflammation, and cellular proliferation. This document is intended for researchers, scientists, and drug development professionals, providing a strategic workflow, detailed experimental protocols, and the scientific rationale behind each investigative step. We will explore potential interactions with nuclear receptors, enzymes involved in lipid metabolism and inflammation, G-protein coupled receptors, and cytochrome P450 enzymes, culminating in an assessment of its antiproliferative potential.

Introduction and Rationale

8-(4-Ethoxyphenyl)-8-oxooctanoic acid is a synthetic compound featuring a C8 fatty acid backbone, a structural motif known to participate in a wide array of biological processes, from energy metabolism to cellular signaling. The incorporation of a 4-ethoxyphenyl group enhances its stability and lipophilicity, properties often sought in drug development to improve pharmacokinetic profiles.[1] While direct biological data for this specific molecule is scarce, its structural similarity to known bioactive lipids, such as phenylpropanoic acid derivatives with antiproliferative effects and other octanoic acid derivatives that modulate key enzymes, provides a strong foundation for a targeted investigation into its mechanism of action.[2][3]

This guide proposes a multi-pronged approach to systematically screen for and validate the therapeutic targets of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid. The core hypothesis is that this compound, by mimicking endogenous fatty acids, will modulate the activity of proteins that are naturally regulated by such lipids. Our investigation will be structured around the following potential target classes:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are master regulators of lipid and glucose metabolism and are activated by fatty acids.[4][5][6][7][8]

-

Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway that are known to be modulated by various fatty acids.[9][10]

-

Fatty Acid Synthase (FASN): A critical enzyme in de novo lipogenesis, which is often upregulated in cancer and metabolic diseases.

-

G-Protein Coupled Receptors (GPCRs): A large family of cell surface receptors, some of which are specifically activated by fatty acids, influencing a range of physiological responses.[1][11]

-

Cytochrome P450 (CYP) Enzymes: A superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.[2]

-

Cancer Cell Proliferation: Given the antiproliferative activity of structurally related compounds, a direct assessment of its effects on cancer cell growth is warranted.[2]

The following sections will detail the scientific basis for investigating each target class and provide robust, step-by-step protocols for their experimental validation.

Target Validation Workflow: A Strategic Overview

Our investigative strategy is designed to progress from broad screening to more definitive mechanistic studies. This workflow ensures a logical and efficient use of resources, with each stage informing the next.

Caption: A streamlined workflow for target identification and validation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale: PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose homeostasis.[12] Natural fatty acids are the endogenous ligands for PPARs.[7][8] The structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid, with its fatty acid-like tail, makes it a prime candidate for a PPAR modulator.

Experimental Protocol: PPAR Transactivation Assay

This cell-based assay quantitatively measures the ability of a compound to activate PPARα, PPARγ, and PPARδ subtypes.

Materials:

-

HEK293T cells

-

Expression plasmids for GAL4-DNA binding domain fused to the ligand-binding domain (LBD) of human PPARα, PPARγ, and PPARδ.

-

Luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or control agonists.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

| Parameter | Description | Example Data Point |

| EC50 (µM) | The concentration of the compound that elicits a half-maximal response. | 1.5 µM |

| Emax (%) | The maximum observed effect as a percentage of the control agonist. | 85% |

Cyclooxygenases (COX-1 and COX-2)

Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Several naturally occurring fatty acids are known to inhibit COX-2.[9][10] The structural similarity of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid to these fatty acids suggests it may also possess COX inhibitory activity.

Experimental Protocol: COX Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

96-well plates

-

Spectrophotometer

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

-

Enzyme Preparation: Prepare COX-1 and COX-2 enzyme solutions in the assay buffer containing heme.

-

Compound Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or control inhibitors. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Colorimetric Reading: Immediately read the absorbance at 590 nm every minute for 10 minutes.

-

Data Analysis: Calculate the rate of TMPD oxidation. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

| Parameter | Description | Example Data Point |

| IC50 (µM) for COX-1 | The concentration of the compound that causes 50% inhibition of COX-1 activity. | > 100 µM |

| IC50 (µM) for COX-2 | The concentration of the compound that causes 50% inhibition of COX-2 activity. | 5.2 µM |

| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) | > 19 |

Fatty Acid Synthase (FASN)

Scientific Rationale: FASN is the key enzyme responsible for the de novo synthesis of fatty acids. It is overexpressed in many cancer types and is considered a promising therapeutic target.[13] Inhibitors of FASN often contain long alkyl chains, making 8-(4-Ethoxyphenyl)-8-oxooctanoic acid a candidate for FASN modulation.[14][15]

Experimental Protocol: FASN Activity Assay

This spectrophotometric assay measures the FASN-dependent oxidation of NADPH.[16]

Materials:

-

Purified FASN enzyme

-

FASN reaction buffer

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

96-well UV-transparent plate

-

Spectrophotometer

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Known FASN inhibitor (e.g., C75)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing FASN reaction buffer, acetyl-CoA, and NADPH.

-

Compound Addition: Add varying concentrations of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or a control inhibitor.

-

Background Reading: Read the absorbance at 340 nm for 3 minutes to measure the background NADPH oxidation.

-

Reaction Initiation: Add malonyl-CoA to initiate the FASN-catalyzed reaction.

-

Activity Measurement: Immediately monitor the decrease in absorbance at 340 nm for 15 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption. Determine the percentage of FASN inhibition and calculate the IC50 value.

| Parameter | Description | Example Data Point |

| IC50 (µM) | The concentration of the compound that causes 50% inhibition of FASN activity. | 12.8 µM |

digraph "FASN Inhibition Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Acetyl_CoA" [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "Malonyl_CoA" [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "FASN" [label="Fatty Acid Synthase (FASN)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "Palmitate" [label="Palmitate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibitor" [label="8-(4-Ethoxyphenyl)-\n8-oxooctanoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

"Acetyl_CoA" -> "FASN"; "Malonyl_CoA" -> "FASN"; "FASN" -> "Palmitate" [label="NADPH -> NADP+"]; "Inhibitor" -> "FASN" [arrowhead=tee, color="#EA4335"]; }

Caption: Proposed inhibitory action on the FASN pathway.

G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: A specific subset of GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids, playing roles in insulin secretion and inflammation.[17][18] The structure of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid makes it a plausible ligand for these receptors.

Experimental Protocol: Calcium Mobilization Assay

This assay is suitable for Gq-coupled GPCRs like GPR40 and measures the increase in intracellular calcium upon receptor activation.

Materials:

-

Cells stably expressing the target GPCR (e.g., HEK293-GPR40)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Known GPCR agonist

Procedure:

-

Cell Seeding: Seed the stable cell line in 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or a control agonist to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the peak fluorescence response and plot it against the compound concentration to determine the EC50 value.

| Parameter | Description | Example Data Point |

| EC50 (µM) | The concentration of the compound that elicits a half-maximal calcium response. | 3.7 µM |

Cytochrome P450 (CYP) Enzymes

Scientific Rationale: Assessing the interaction of a new chemical entity with CYP enzymes is a critical step in drug development to predict potential drug-drug interactions.[3][19] The ethoxyphenyl moiety of the compound suggests it may interact with CYPs.

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

This high-throughput assay measures the inhibition of major CYP isoforms using fluorescent probes.[20]

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic CYP-specific substrates

-

NADPH regenerating system

-

96-well black plates

-

Fluorescence plate reader

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Known CYP inhibitors

Procedure:

-

Reaction Setup: In a 96-well plate, add the CYP enzyme, NADPH regenerating system, and varying concentrations of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or control inhibitors.

-

Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate to each well.

-

Fluorescence Reading: Monitor the increase in fluorescence over time.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25.4 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

| CYP3A4 | 18.9 |

Antiproliferative Activity

Scientific Rationale: As compounds with similar aromatic acid structures have demonstrated antiproliferative effects, it is crucial to assess the impact of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid on cancer cell growth.[2]

Experimental Protocol: Cell Proliferation Assay (MTS)

This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

-

Cancer cell line (e.g., MCF-7, a breast cancer cell line)

-

Cell culture medium

-

MTS reagent

-

96-well plates

-

Incubator

-

Spectrophotometer

-

8-(4-Ethoxyphenyl)-8-oxooctanoic acid

-

Doxorubicin (positive control)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid or a positive control for 72 hours.

-

MTS Addition: Add MTS reagent to each well and incubate for 2-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

| Parameter | Description | Example Data Point |

| GI50 (µM) | The concentration of the compound that inhibits cell growth by 50%. | 22.5 µM |

Conclusion and Future Directions

This guide provides a systematic and technically detailed roadmap for the initial characterization of the therapeutic potential of 8-(4-Ethoxyphenyl)-8-oxooctanoic acid. The proposed experiments will generate a comprehensive profile of its activity against key pharmacological targets. Positive results from these in vitro studies will form the basis for more advanced investigations, including mechanistic studies to confirm direct target engagement, and will ultimately guide the design of in vivo efficacy and safety studies. The structured approach outlined herein will enable a thorough and efficient evaluation of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. British Journal of Pharmacology, 153(S1), S203–S214. [Link]

-

Schroeder, F., Petres, M. J., & Atshaves, B. P. (2008). Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription. Lipids, 43(1), 1–17. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Li, X., & Li, Y. (2021). Novel advances in understanding fatty acid–binding G protein–coupled receptors and their roles in controlling energy balance. Journal of Animal Science and Biotechnology, 12(1), 63. [Link]

-

Wolfrum, C., Borrmann, C. M., Börchers, T., & Spener, F. (2001). Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus. Proceedings of the National Academy of Sciences, 98(5), 2323–2328. [Link]

-

Ringbom, T., Huss, U., Stenholm, A., & Bohlin, L. (2001). COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products, 64(6), 745–749. [Link]

-

Wolf, G. (1998). Fatty Acids Bind Directly to and Activate Peroxisome Proliferator-activated Receptors α and γ. Nutrition Reviews, 56(3), 61–63. [Link]

-

Kowalski, J. P., Pelletier, R. D., McDonald, M. G., Kelly, E. J., & Rettie, A. E. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901–915. [Link]

-

Ringbom, T., Huss, U., Stenholm, A., & Bohlin, L. (2001). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. Journal of Natural Products, 64(6), 745–749. [Link]

-

Paine, M. F., Hart, H. L., & Shen, D. D. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1367–1374. [Link]

-

News-Medical.Net. (2021, November 12). What is a Cell Proliferation Assay? Retrieved from [Link]

-

BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

Tikhonova, I. G. (2016). Application of GPCR Structures for Modelling of Free Fatty Acid Receptors. Current Topics in Medicinal Chemistry, 16(15), 1696–1705. [Link]

-

Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318–4323. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

S-Bio. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 9(10), 220. [Link]

-

Werz, O., & Steinhilber, D. (2006). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 341, 177–187. [Link]

-

Yu, K., Bayona, W., Kallen, C. B., Widom, R. L., Imbriglio, J. E., Chen, J., ... & Tandon, N. N. (1995). Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha. The Journal of biological chemistry, 270(41), 23975–23983. [Link]

-

Wolfrum, C., Börchers, T., & Spener, F. (2001). Liver Fatty Acid-Binding Protein Colocalizes with Peroxisome Proliferator Activated Receptor α and Enhances Ligand Distribution to Nuclei of Living Cells. Biochemistry, 40(16), 5035–5044. [Link]

-

Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

-

Bio-protocol. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4857. [Link]

-

American Physiological Society. (2018). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 314(5), G547-G556. [Link]

-

Duggan, K. C., Hermanson, D. J., Muse, E. D., & Marnett, L. J. (2011). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 286(43), 37477–37487. [Link]

-

Schroeder, F., Petres, M. J., & Atshaves, B. P. (2008). Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription. Lipids, 43(1), 1-17. [Link]

-

S-Bio. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 9(10), 220. [Link]

-

Springer Nature Experiments. (2019). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

-

Bohrium. (2015). The fatty acid amide hydrolase and cyclooxygenase-inhibitory properties of novel amide derivatives of carprofen. British Journal of Pharmacology, 172(14), 3629-3639. [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]

-

MDPI. (2020). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 25(1), 183. [Link]

-

ResearchGate. (2019). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Retrieved from [Link]

-

Abbkine. (n.d.). CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit. Retrieved from [Link]

-

Baishideng Publishing Group. (2021). G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment. World Journal of Gastroenterology, 27(8), 661-678. [Link]

-

NCBI Bookshelf. (2014). Metabolic Regulation by Nuclear Receptors. In Innovative Medicine: Basic Research and Development. IntechOpen. [Link]

-

ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(4), 1596-1609. [Link]

-

Indigo Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

-

Semantic Scholar. (2000). Role of nuclear receptors in the regulation of gene expression by dietary fatty acids (review). [Link]

-

Clinisciences. (n.d.). TFEH-PPARa-2 | Human PPAR-alpha Activity Assay Kit. Retrieved from [Link]

-

Frontiers. (2021). Unorthodox Transcriptional Mechanisms of Lipid-Sensing Nuclear Receptors in Macrophages: Are We Opening a New Chapter?. Frontiers in Immunology, 12, 634852. [Link]

-

ResearchGate. (2011). New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity. Retrieved from [Link]

-

National Institutes of Health. (2016). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. Journal of Biological Chemistry, 291(47), 24619–24629. [Link]

-

ResearchGate. (2015). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Retrieved from [Link]

-

PubMed. (2008). Novel and potent inhibitors of fatty acid synthase derived from catechins and their inhibition on MCF-7 cells. FEBS Letters, 582(13), 1823–1828. [Link]

Sources

- 1. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]